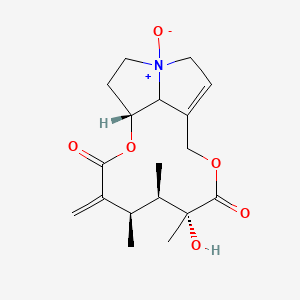

![molecular formula C15H14N4O6S2 B12440360 (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)

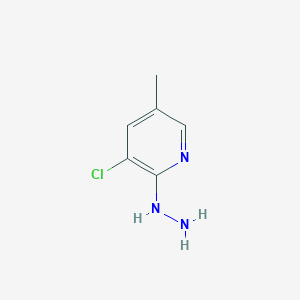

(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ceftibuten is a third-generation cephalosporin antibiotic that is commonly used to treat various bacterial infections. It is particularly effective against acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Ceftibuten is administered orally and is available in capsule or oral suspension forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ceftibuten involves several steps. One method includes adding cefaclor nucleus, methyltetrahydrofuran, and magnesium powder into a reactor. The reaction continues until the magnesium powder disappears. After this, distilled water is added, and the mixture is stirred and allowed to stand for layering. The organic layer is separated and dried using anhydrous magnesium sulfate. The dried product is then filtered, and D301 weak basic ion exchange resin and 2-(2-carbobenzoxy-aminothiazole-4-yl)-5-carbobenzoxy-2-pentenoic acid are added. The reaction is carried out at a specific temperature for a certain period. After the reaction ends, the weak basic ion exchange resin is removed by filtration, and the product is hydrolyzed to obtain ceftibuten .

Industrial Production Methods

The industrial production of ceftibuten follows a similar process but is scaled up for larger quantities. The process is designed to be efficient, with high product yield and purity. The use of cefaclor nucleus as a starting material is common in industrial production, and the process is optimized for sustainability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Ceftibuten undergoes several types of chemical reactions, including:

Reduction: Reduction reactions involving ceftibuten are also not extensively detailed in the literature.

Substitution: Ceftibuten can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving ceftibuten include weak basic ion exchange resins, methyltetrahydrofuran, and magnesium powder. The reactions are typically carried out under controlled temperatures and specific reaction times to ensure the desired product is obtained .

Major Products Formed

The major product formed from the reactions involving ceftibuten is ceftibuten itself, which is obtained after the hydrolysis step in the preparation process .

Scientific Research Applications

Ceftibuten has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Ceftibuten is studied for its chemical properties and reactions, contributing to the understanding of cephalosporin antibiotics.

Biology: In biological research, ceftibuten is used to study bacterial resistance and the mechanisms by which bacteria develop resistance to antibiotics.

Medicine: Ceftibuten is widely used in clinical settings to treat bacterial infections. .

Industry: In the pharmaceutical industry, ceftibuten is produced and marketed under various brand names.

Mechanism of Action

Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to the inhibition of cell-wall synthesis, which ultimately results in the death of the bacterial cell . The primary molecular targets of ceftibuten are the penicillin-binding proteins (PBPs) located in the bacterial cell wall. By inhibiting these proteins, ceftibuten disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall .

Comparison with Similar Compounds

Ceftibuten is compared with other similar compounds, such as ciprofloxacin and cephalexin:

Ciprofloxacin: Ciprofloxacin is a quinolone antibiotic that is effective against a wide variety of infections.

Cephalexin: Cephalexin is a first-generation cephalosporin antibiotic that is used to treat infections caused by susceptible Gram-positive bacteria.

Ceftibuten is unique in its high efficacy against Gram-negative bacteria and its oral administration form, making it a valuable antibiotic in clinical settings .

Properties

Molecular Formula |

C15H14N4O6S2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/t10-,13-/m1/s1 |

InChI Key |

UNJFKXSSGBWRBZ-ZWNOBZJWSA-N |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)

![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)

![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)

![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)

![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)